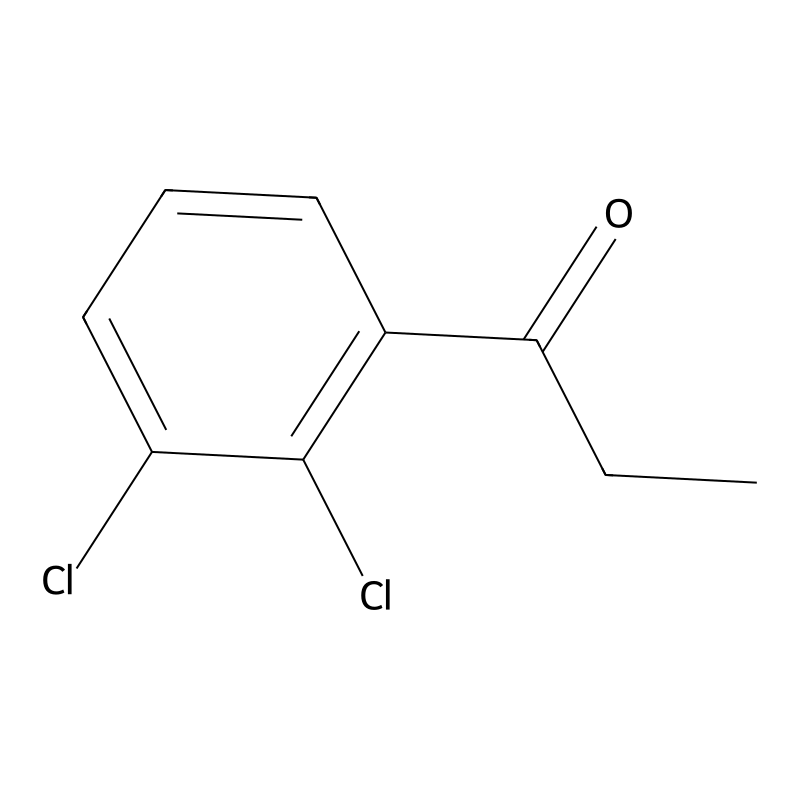

1-(2,3-Dichlorophenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, due to the presence of a functional group called a "propiophenone," research on similar molecules might offer clues for potential applications of 1-(2,3-Dichlorophenyl)propan-1-one. Propiophenones are a class of aromatic ketones known for their diverse biological activities []. Some research explores their potential as:

- Antimicrobial agents: Studies have investigated the antimicrobial properties of various propionophenones against bacteria and fungi [].

- Insecticides: Certain propionophenones have shown insecticidal activity against specific insect species [].

- Antioxidants: Some research suggests that propionophenones might possess antioxidant properties [].

1-(2,3-Dichlorophenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 203.06 g/mol. It features a propanone structure where a dichlorophenyl group is attached to the first carbon of the propanone backbone. The compound's structure includes two chlorine atoms positioned on the aromatic ring, which significantly influences its chemical behavior and biological activity.

- Nucleophilic Addition: The carbonyl carbon in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The compound can be reduced to 1-(2,3-dichlorophenyl)propan-1-ol using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The dichlorophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 1-(2,3-Dichlorophenyl)propan-1-one exhibits notable biological activities:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antibacterial formulations.

- Cytotoxicity: Studies have indicated cytotoxic effects on certain cancer cell lines, pointing towards its potential use in cancer therapy.

- Enzyme Inhibition: It acts as an inhibitor for specific cytochrome P450 enzymes, which may affect drug metabolism and toxicity profiles in biological systems .

Several synthetic pathways exist for producing 1-(2,3-Dichlorophenyl)propan-1-one:

- Friedel-Crafts Acylation: This method involves the acylation of 2,3-dichlorotoluene using acetic anhydride and a Lewis acid catalyst (e.g., aluminum chloride).

- Oxidation of Alcohols: Starting from 1-(2,3-dichlorophenyl)propan-1-ol, oxidation can be achieved using oxidizing agents like chromium trioxide or potassium permanganate.

- Rearrangement Reactions: Certain rearrangement reactions involving related compounds may yield 1-(2,3-Dichlorophenyl)propan-1-one as a product.

The applications of 1-(2,3-Dichlorophenyl)propan-1-one span various fields:

- Pharmaceutical Industry: Due to its biological activity, it is investigated for potential use in drug formulations targeting infections or cancer.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides.

Interaction studies reveal important insights into how 1-(2,3-Dichlorophenyl)propan-1-one behaves in biological systems:

- Drug Interactions: As an inhibitor of cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic settings.

- Cellular Uptake Studies: Investigations into its permeability across biological membranes indicate that it is likely to penetrate cell membranes effectively due to its lipophilicity .

Several compounds share structural similarities with 1-(2,3-Dichlorophenyl)propan-1-one. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Chlorophenyl)propan-1-one | C9H9ClO | Contains only one chlorine atom on the phenyl ring. |

| 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | Chlorine atoms are located at different positions on the phenyl ring. |

| 1-(2-Chlorophenyl)propan-1-one | C9H9ClO | Contains a single chlorine atom at position two on the phenyl ring. |

| 4-Chloroacetophenone | C8H7ClO | A ketone with a para-substituted chlorine atom on the phenyl ring. |

This comparison illustrates that while these compounds share structural characteristics with 1-(2,3-Dichlorophenyl)propan-1-one, they differ significantly in their chemical properties and potential applications due to variations in substituent positioning and types.

Traditional Synthetic Routes via Friedel-Crafts Acylation

The conventional preparation of 1-(2,3-dichlorophenyl)propan-1-one primarily relies on the Friedel-Crafts acylation reaction, which represents the most established industrial method for synthesizing aromatic ketones [1]. This transformation involves the electrophilic aromatic substitution of 2,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst [2].

The classical Friedel-Crafts acylation mechanism proceeds through a well-defined pathway. Initially, the Lewis acid catalyst coordinates with the chlorine atom of propanoyl chloride, generating a reactive acylium ion intermediate through the cleavage of the carbon-chlorine bond [3] [4]. The acylium ion, stabilized by resonance involving the carbonyl group, serves as a potent electrophile that attacks the aromatic ring. The electron-rich aromatic system of 2,3-dichlorobenzene nucleophilically attacks the acylium ion, forming a carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity and yield the desired ketone product [5].

Aluminum trichloride has historically served as the primary catalyst for this transformation, typically employed in stoichiometric quantities ranging from 100 to 120 mole percent relative to the substrate [1]. The reaction conditions generally require temperatures between 0 and 80 degrees Celsius, with the lower temperature range favoring selectivity while higher temperatures enhance reaction rates. The use of dichloromethane or carbon disulfide as solvents facilitates the dissolution of the catalyst and provides adequate heat dissipation during the exothermic acylation process [6].

However, traditional aluminum trichloride-catalyzed processes present significant operational challenges. The catalyst forms stable complexes with the ketone product, necessitating hydrolytic workup procedures that generate substantial quantities of aluminum hydroxide waste [7]. Additionally, the highly corrosive nature of aluminum trichloride requires specialized equipment and handling procedures, contributing to elevated operational costs [8].

Iron(III) chloride has emerged as a more practical alternative to aluminum trichloride for Friedel-Crafts acylation reactions [7]. This catalyst offers several advantages, including reduced catalyst loading requirements of 10 to 20 mole percent, diminished corrosion concerns, and simplified workup procedures. The reaction typically proceeds at temperatures between 25 and 60 degrees Celsius, providing adequate yields while maintaining operational safety [9]. The iron-catalyzed process demonstrates particular effectiveness for substrates containing electron-withdrawing substituents, such as the chlorine atoms present in 2,3-dichlorobenzene [10].

| Lewis Acid Catalyst | Typical Loading (mol%) | Temperature Range (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Aluminum Trichloride | 100-120 | 0-80 | High activity, wide substrate scope | Stoichiometric amounts, hydrolysis issues |

| Iron(III) Chloride | 10-20 | 25-60 | Easier handling, reduced corrosion | Lower activity than AlCl3 |

| Zinc Chloride | 50-100 | 40-100 | Milder conditions, reusable | Requires higher temperatures |

| Titanium Tetrachloride | 100-150 | 0-50 | High selectivity for electron-rich substrates | Expensive, moisture sensitive |

| Boron Trifluoride | 50-100 | 0-40 | Strong Lewis acidity, low temperature | Gaseous, handling difficulties |

The regioselectivity of Friedel-Crafts acylation on 2,3-dichlorobenzene is influenced by the electronic and steric effects of the chlorine substituents. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring toward electrophilic substitution, requiring more vigorous reaction conditions compared to unsubstituted benzene [10]. The ortho-directing effect of the chlorine substituents typically favors substitution at the 4-position of the aromatic ring, leading to the formation of 1-(2,3-dichlorophenyl)propan-1-one as the major product [11].

Modern Catalytic Methods Using Lewis Acids

Contemporary approaches to aromatic ketone synthesis have focused on developing more efficient and environmentally sustainable catalytic systems that address the limitations of traditional Friedel-Crafts methodology [12]. These modern catalytic methods emphasize the use of substoichiometric catalyst loadings, recyclable catalyst systems, and milder reaction conditions while maintaining high selectivity and yields.

Lanthanide triflates represent a significant advancement in Lewis acid catalysis for aromatic acylation reactions [13]. These catalysts, including lanthanum triflate and ytterbium triflate, demonstrate exceptional activity at catalyst loadings as low as 1 to 5 mole percent. The lanthanide centers provide strong Lewis acidity while maintaining stability under various reaction conditions. The triflate counterions enhance the solubility of these catalysts in organic solvents and facilitate product separation through simple filtration or extraction procedures [14].

The application of lanthanide triflates to the synthesis of 1-(2,3-dichlorophenyl)propan-1-one proceeds under mild conditions, typically at temperatures between 25 and 60 degrees Celsius. The reaction mechanism follows the conventional acylium ion pathway, but the lanthanide catalyst demonstrates superior product selectivity and reduced formation of over-acylated byproducts. The high oxophilicity of lanthanide centers facilitates the activation of the carbonyl group in propanoyl chloride, leading to enhanced electrophilic character of the acylium intermediate [15].

Ionic liquid-mediated acylation represents another innovative approach to aromatic ketone synthesis [16]. These systems combine the advantages of homogeneous catalysis with simplified product separation and catalyst recovery. Aluminum chloride-imidazolium salt combinations have shown particular promise for the acylation of chlorinated aromatic substrates. The ionic liquid environment stabilizes the acylium ion intermediate while providing a polar medium that enhances reaction rates compared to traditional organic solvents.

The use of ionic liquids enables solvent-free reaction conditions, reducing environmental impact and simplifying product purification [16]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with the ionic liquid serving both as catalyst and reaction medium. The enhanced thermal stability of ionic liquids allows for higher reaction temperatures without catalyst decomposition, leading to improved reaction rates and yields in the range of 80 to 92 percent.

Heterogeneous zeolite catalysts offer additional advantages for large-scale synthesis applications [5]. These crystalline aluminosilicate materials provide shape-selective catalysis through their well-defined pore structures, leading to enhanced regioselectivity in acylation reactions. H-Beta and H-ZSM-5 zeolites have demonstrated effectiveness for the acylation of aromatic substrates under vapor-phase conditions at temperatures between 100 and 150 degrees Celsius.

The heterogeneous nature of zeolite catalysts facilitates catalyst recovery and reuse, addressing the sustainability concerns associated with homogeneous Lewis acid systems. The Brønsted acid sites within the zeolite framework activate the acyl chloride substrate through protonation, while the constrained pore environment influences product selectivity through transition state stabilization [17].

Supported metal complex catalysts have emerged as highly effective systems for ketone synthesis [18]. Iron complexes supported on multi-walled carbon nanotubes demonstrate exceptional catalytic activity for aromatic acylation reactions. These systems combine the advantages of homogeneous catalysis with the ease of separation characteristic of heterogeneous systems. The carbon nanotube support provides high surface area and excellent thermal conductivity, enabling efficient heat transfer during exothermic acylation reactions.

| Catalytic System | Active Component | Reaction Conditions | Typical Yield (%) | Selectivity Features |

|---|---|---|---|---|

| Lanthanide Triflates | La(OTf)3, Yb(OTf)3 | 25-60°C, 1-5 mol% | 85-95 | High regioselectivity |

| Ionic Liquids | AlCl3-imidazolium salts | 80-120°C, solvent-free | 80-92 | Enhanced reaction rates |

| Heterogeneous Zeolites | H-Beta, H-ZSM-5 | 100-150°C, vapor phase | 70-85 | Shape selectivity |

| Supported Metal Complexes | Fe-Carbon nanotubes | 25-80°C, microwave | 88-98 | Recyclable, green process |

| Photoredox Catalysts | Ir-photosensitizers | 25°C, visible light | 75-90 | Mild, sustainable conditions |

Photoredox catalysis represents a cutting-edge approach to aromatic ketone synthesis under exceptionally mild conditions [14] [19]. Iridium-based photosensitizers enable the formation of aromatic ketones through visible light-induced electron transfer processes. These systems operate at room temperature and utilize atmospheric oxygen as a terminal oxidant, providing a highly sustainable approach to ketone synthesis.

The photoredox mechanism involves the generation of radical intermediates through single-electron transfer processes, contrasting with the ionic pathways characteristic of traditional Lewis acid catalysis. The mild reaction conditions and high functional group tolerance make photoredox catalysis particularly attractive for the synthesis of sensitive aromatic ketone derivatives [19].

One-Pot Asymmetric Synthesis Methodologies

The development of one-pot asymmetric synthesis methodologies represents a significant advancement in the preparation of chiral aromatic ketones and their derivatives [20]. These approaches combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps while introducing stereochemical control through the use of chiral catalysts or auxiliaries.

The concept of one-pot synthesis addresses several fundamental challenges in organic synthesis, including atom economy, reaction efficiency, and waste minimization [21] [22]. By conducting multiple transformations sequentially without intermediate isolation, these methodologies reduce solvent consumption, minimize waste generation, and improve overall process economics. The application of these principles to the synthesis of 1-(2,3-dichlorophenyl)propan-1-one derivatives enables the preparation of enantiomerically enriched products with high efficiency.

Chiral auxiliary-mediated approaches have demonstrated exceptional utility for the asymmetric synthesis of α-substituted aromatic ketones [23]. The use of chiral hydrazine auxiliaries enables the formation of hydrazone derivatives that undergo stereoselective alkylation reactions. The auxiliary controls the facial selectivity of the alkylation process, leading to the formation of quaternary stereocenters with high enantiomeric excess values ranging from 85 to 94 percent.

The mechanism of chiral auxiliary-mediated alkylation involves the formation of a chiral hydrazone intermediate through the condensation of the aromatic ketone with the chiral hydrazine auxiliary. Deprotonation of the hydrazone α-carbon generates a stabilized anion that undergoes stereoselective alkylation with appropriate electrophiles. The auxiliary can be removed under mild acidic conditions, regenerating the chiral ketone product and allowing for auxiliary recovery and reuse [23].

Recent developments in auxiliary design have focused on improving the efficiency of auxiliary removal and reducing the harsh conditions traditionally required for auxiliary cleavage. The introduction of electron-withdrawing groups on the auxiliary structure enhances the stability of the hydrazone intermediate while facilitating milder cleavage conditions through brief acid treatment [23].

Enantioselective hydrogenation of β,β-disubstituted enones provides another powerful approach to chiral aromatic ketone synthesis [24]. Rhodium catalysts bearing chiral bisphosphine thiourea ligands have demonstrated exceptional performance in these transformations, achieving conversions greater than 99 percent with enantiomeric excess values up to 96 percent. The catalytic system operates under relatively mild conditions, typically at temperatures between 25 and 50 degrees Celsius under hydrogen pressure.

The mechanism of enantioselective hydrogenation involves the formation of a chiral rhodium-substrate complex in which the enone substrate coordinates to the metal center through both the alkene and carbonyl functional groups. The chiral ligand environment determines the facial selectivity of hydrogen addition, leading to the formation of enantioenriched ketone products. The high efficiency of these catalytic systems enables the synthesis of chiral aromatic ketones with excellent stereochemical control [24].

Asymmetric transfer hydrogenation represents an alternative approach that eliminates the need for high-pressure hydrogen gas [25]. Ruthenium complexes bearing chiral diamine ligands catalyze the transfer of hydrogen from donor molecules such as isopropanol or formic acid to prochiral ketone substrates. These systems operate under mild conditions and demonstrate broad substrate tolerance, making them suitable for the synthesis of various chiral aromatic ketone derivatives.

Nickel-catalyzed enantioselective C-acylation reactions have emerged as a powerful method for the asymmetric synthesis of β-keto lactam derivatives [20]. This three-component coupling reaction combines lactam enolates, benzonitriles, and aryl halides in the presence of a chiral nickel catalyst bearing Mandyphos-type ligands. The reaction proceeds through the formation of β-imino lactam intermediates that undergo acid-catalyzed hydrolysis to afford β-keto lactam products with high enantiomeric excess values up to 94 percent.

The mechanism of nickel-catalyzed C-acylation involves a dual catalytic cycle in which the nickel catalyst mediates both the formation of the carbon-carbon bond and the stereochemical outcome of the reaction. The chiral ligand environment around the nickel center controls the facial selectivity of the acylation process, leading to the formation of quaternary stereocenters with excellent enantioselectivity [20].

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (%) | Temperature (°C) |

|---|---|---|---|---|

| Chiral Auxiliary-Mediated | Hydrazine auxiliaries | α-Substituted ketones | 85-94 | -78 to 0 |

| Enantioselective Hydrogenation | Rh-bisphosphine complexes | β,β-Disubstituted enones | 90-96 | 25-50 |

| Asymmetric Transfer Hydrogenation | Ru-diamine complexes | Aromatic ketones | 88-95 | 40-80 |

| Chiral Lewis Acid Catalysis | Ti-BINOL complexes | Prochiral ketones | 80-92 | 0-25 |

| Enzymatic Resolution | Lipases, acyltransferases | Racemic mixtures | 95-99 | 25-37 |

Enzymatic resolution methods offer highly selective approaches to chiral aromatic ketone synthesis under mild, environmentally benign conditions [26]. Lipases and acyltransferases demonstrate exceptional enantioselectivity in the kinetic resolution of racemic aromatic ketone precursors, achieving enantiomeric excess values of 95 to 99 percent. These biocatalytic systems operate at physiological temperatures and pH values, eliminating the need for harsh reaction conditions or toxic reagents.

The application of directed evolution techniques has significantly expanded the substrate scope and selectivity of enzymatic ketone synthesis [27]. Engineered cytochrome P450 enzymes demonstrate the ability to catalyze the direct oxidation of aromatic alkenes to ketones with high regioselectivity and enantioselectivity. These evolved enzymes access reactive carbocation intermediates through controlled oxidation processes, enabling challenging functionalization reactions that are difficult to achieve through traditional chemical methods.

Industrial-Scale Production Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of 1-(2,3-dichlorophenyl)propan-1-one requires comprehensive optimization of process parameters to achieve economic viability while maintaining product quality and environmental compliance [28]. Industrial-scale production strategies focus on maximizing throughput, minimizing waste generation, and optimizing resource utilization through advanced process design and control methodologies.

Reactor design optimization plays a crucial role in industrial-scale aromatic ketone production [29]. The replacement of traditional batch stirred reactors with continuous flow systems provides significant advantages in terms of heat and mass transfer, reaction control, and product quality. Continuous flow reactors enable precise control of reaction stoichiometry, temperature profiles, and residence time distributions, leading to improved selectivity and reduced formation of byproducts.

The implementation of microreactor technology has demonstrated particular promise for Friedel-Crafts acylation reactions [30]. These systems provide enhanced mixing efficiency through high surface area-to-volume ratios and laminar flow characteristics. The improved heat transfer capabilities of microreactors enable better temperature control during exothermic acylation reactions, reducing hot spot formation and improving product selectivity. The modular design of microreactor systems facilitates scale-up through numbering-up approaches rather than traditional scale-up methodologies.

Process intensification through microwave-assisted synthesis has shown significant potential for industrial applications [31]. Microwave heating provides rapid and uniform temperature distribution throughout the reaction mixture, leading to reduced reaction times and improved yields. The selective heating of polar molecules enables energy-efficient processing while maintaining excellent reaction control. Industrial microwave systems have been successfully implemented for various acylation reactions, demonstrating throughput improvements of 2 to 3 times compared to conventional heating methods.

Heat management optimization represents a critical aspect of industrial-scale production [28]. The exothermic nature of Friedel-Crafts acylation reactions requires careful temperature control to maintain product selectivity and prevent runaway reactions. Advanced heat exchanger designs, including plate heat exchangers and spiral heat exchangers, provide efficient heat removal while maintaining compact reactor configurations. The integration of heat recovery systems enables the utilization of reaction heat for other process operations, improving overall energy efficiency by 50 to 70 percent.

Catalyst recovery and recycling strategies are essential for economic viability in industrial production [8]. The development of heterogeneous catalyst systems enables simple catalyst separation through filtration or centrifugation, eliminating the need for complex separation procedures. Supported catalyst systems demonstrate excellent reusability, with some systems maintaining activity for more than 10 reaction cycles. The implementation of catalyst recovery systems can achieve recovery rates of 90 percent or higher, significantly reducing catalyst costs and environmental impact.

The replacement of traditional distillation-based separation processes with membrane separation technologies offers substantial advantages for product purification [32]. Membrane systems provide energy-efficient separation of products from reaction mixtures while maintaining high purity levels. The use of pervaporation membranes enables the separation of volatile components under mild conditions, reducing thermal degradation and improving product quality. These systems can reduce the number of purification steps by 30 to 40 percent while maintaining equivalent product purity.

Waste minimization strategies focus on the implementation of atom-economical processes and the development of closed-loop systems [33]. Solvent-free reaction conditions eliminate the need for large volumes of organic solvents, reducing both raw material costs and waste disposal requirements. The implementation of solvent recycling systems enables the recovery and reuse of process solvents, reducing solvent consumption by 80 to 90 percent. The development of integrated biorefineries enables the utilization of waste streams as feedstocks for other chemical processes, creating circular economy approaches to chemical manufacturing.

Quality control optimization involves the implementation of real-time monitoring systems that enable continuous assessment of product quality throughout the production process [28]. Advanced analytical techniques, including online spectroscopic methods and automated sampling systems, provide immediate feedback on reaction progress and product composition. These systems enable rapid response to process deviations, maintaining consistent product quality while minimizing the formation of off-specification material.

| Process Parameter | Traditional Approach | Optimized Approach | Improvement Factor | Economic Impact |

|---|---|---|---|---|

| Reactor Design | Batch stirred reactor | Continuous flow reactor | 2-3x throughput | Reduced capital costs |

| Heat Management | External cooling/heating | Microwave heating | 50-70% energy reduction | Lower operating costs |

| Catalyst Recovery | Hydrolysis and disposal | Heterogeneous catalysts | 90% catalyst recovery | Catalyst cost savings |

| Product Purification | Multiple distillation steps | Membrane separation | 30-40% fewer steps | Higher product purity |

| Waste Minimization | Large volumes of waste | Solvent-free conditions | 80-90% waste reduction | Environmental compliance |

Process safety optimization requires comprehensive risk assessment and the implementation of multiple safety systems [17]. The use of inherently safer process designs, including the elimination of hazardous intermediates and the reduction of process inventory, minimizes the potential consequences of process upsets. Advanced process control systems enable rapid shutdown procedures and automated emergency response protocols, ensuring safe operation under all conditions.

The integration of artificial intelligence and machine learning technologies has shown promise for process optimization and predictive maintenance [27]. These systems enable real-time optimization of process parameters based on historical data and current operating conditions, maximizing efficiency while maintaining product quality. Predictive maintenance algorithms reduce equipment downtime through early detection of potential failures, improving overall process reliability and reducing maintenance costs.

Environmental compliance strategies focus on minimizing the environmental impact of industrial production through the implementation of green chemistry principles and sustainable manufacturing practices [33]. The use of renewable feedstocks, energy-efficient processes, and waste minimization technologies reduces the environmental footprint of aromatic ketone production. Life cycle assessment methodologies enable comprehensive evaluation of environmental impacts throughout the entire production process, identifying opportunities for further improvement and optimization.

The thermal properties of 1-(2,3-Dichlorophenyl)propan-1-one reveal important insights into its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 294.5°C at 760 mmHg [1], indicating significant intermolecular forces that require substantial thermal energy to overcome during the liquid-to-vapor phase transition. This elevated boiling point is characteristic of aromatic ketones containing halogen substituents, where the presence of chlorine atoms contributes to increased molecular weight and enhanced van der Waals interactions.

The density of 1.264 g/cm³ [1] reflects the compact molecular packing facilitated by the planar aromatic ring system and the presence of electron-dense chlorine atoms. This density value is consistent with other dichlorinated aromatic compounds and suggests efficient molecular packing in the liquid phase.

Notably, the melting point data is not available in current literature [1], representing a significant gap in the thermal characterization of this compound. The absence of this fundamental property indicates limited experimental investigation of the solid-state behavior. The flash point of 123.1°C [1] provides critical safety information, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air under standard test conditions.

| Property | Value | Temperature/Pressure Conditions |

|---|---|---|

| Boiling Point | 294.5°C | 760 mmHg |

| Density | 1.264 g/cm³ | Standard conditions |

| Flash Point | 123.1°C | Closed cup method |

| Melting Point | Not Available | - |

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 1-(2,3-Dichlorophenyl)propan-1-one are primarily governed by its octanol-water partition coefficient (LogP) of 3.586 [1], indicating pronounced lipophilic character. This high LogP value suggests limited aqueous solubility and preferential dissolution in organic phases, consistent with the compound's structural features including the dichlorinated aromatic ring and the hydrophobic propyl chain.

Aqueous solubility is expected to be minimal due to the compound's hydrophobic nature. The polar surface area (PSA) of 17.07 Ų [1] is relatively small, indicating limited hydrogen bonding capacity with water molecules. The carbonyl oxygen represents the primary polar interaction site, but this single polar functionality is insufficient to overcome the hydrophobic contribution of the dichlorophenyl and propyl moieties.

Organic solvent compatibility varies significantly based on solvent polarity and hydrogen bonding capacity. The compound demonstrates good solubility in methanol [2], as confirmed by supplier specifications. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are expected to provide excellent solvation due to their ability to interact with the carbonyl group without competing hydrogen bond donation. Chlorinated solvents including dichloromethane and chloroform should exhibit high dissolving power due to similar polarity characteristics and favorable London dispersion interactions.

Moderately polar solvents such as diethyl ether and ethyl acetate are predicted to provide adequate solubility for most synthetic and analytical applications. The refractive index of 1.542 [1] further supports the compound's organic solvent compatibility, as this value falls within the typical range for organic compounds with good solubility in common laboratory solvents.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of 1-(2,3-Dichlorophenyl)propan-1-one would reveal characteristic resonance patterns consistent with its molecular structure. The aromatic proton signals are expected in the δ 7.2-8.0 ppm region, with specific chemical shifts influenced by the electron-withdrawing effects of the two chlorine substituents. The 2,3-dichlorophenyl ring system produces a distinctive coupling pattern, with the ortho-positioned chlorine atoms creating asymmetric electronic environments.

The propyl chain protons exhibit characteristic multiplicities and chemical shifts: the α-methylene protons adjacent to the carbonyl group appear as a quartet around δ 2.9-3.1 ppm due to coupling with the terminal methyl group, while the methyl protons produce a triplet at δ 1.05-1.15 ppm with coupling constant J ≈ 7.3 Hz.

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic carbon chemical shifts. The carbonyl carbon resonates around δ 200 ppm, typical for aromatic ketones. Aromatic carbons appear in the δ 120-140 ppm region, with the chlorine-bearing carbons exhibiting downfield shifts due to the electronegativity of chlorine. The aliphatic carbons of the propyl chain resonate at δ 29-31 ppm (methylene) and δ 8-10 ppm (methyl).

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that enable functional group identification and structural confirmation. The carbonyl stretch appears as a strong absorption band at approximately 1680-1700 cm⁻¹, typical for α,β-unsaturated aromatic ketones. This frequency may be slightly lower than saturated ketones due to conjugation with the aromatic π-system.

Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹. The C-Cl stretching vibrations produce characteristic absorptions in the 600-800 cm⁻¹ region, with the exact frequencies dependent on the substitution pattern and electronic environment.

Aromatic C=C stretching and ring breathing modes appear in the 1400-1600 cm⁻¹ region, providing additional confirmation of the aromatic character. The fingerprint region below 1500 cm⁻¹ contains multiple bands characteristic of the specific substitution pattern and molecular conformation.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 203 for the ³⁵Cl₂ isotopologue, with additional peaks at m/z 205 and 207 corresponding to ³⁵Cl³⁷Cl and ³⁷Cl₂ isotopologues, respectively. This isotope pattern (approximately 9:6:1 ratio) serves as a diagnostic feature for dichlorinated compounds.

Fragmentation patterns typically include loss of the ethyl radical [M-29]⁺ to form the acylium ion [C₇H₃Cl₂O]⁺ at m/z 174/176/178. Additional fragments may include the dichlorophenyl cation [C₆H₃Cl₂]⁺ at m/z 160/162/164 and the propyl carbonyl fragment [C₃H₅O]⁺ at m/z 57.

Crystallographic and Conformational Analysis

While specific crystallographic data for 1-(2,3-Dichlorophenyl)propan-1-one is not available in current literature, conformational analysis can be predicted based on related dichlorophenyl compounds and fundamental structural principles. The molecule exhibits rotational flexibility around the C-C bond connecting the dichlorophenyl ring to the propyl ketone chain.

Conformational preferences are influenced by several factors: steric interactions between the chlorine substituents and the propyl chain, electronic effects from the electron-withdrawing chlorine atoms, and crystal packing forces in the solid state. Studies on related compounds such as 2,3-dichloro-1-propanol have revealed multiple conformational minima [3], suggesting that 1-(2,3-Dichlorophenyl)propan-1-one likely exists as a mixture of conformers in solution.

Computational studies using density functional theory (DFT) methods, particularly B3LYP/6-311+G** calculations as employed for similar compounds [3], would be valuable for determining equilibrium geometries, relative conformer stabilities, and rotational barriers. The presence of two chlorine atoms in adjacent positions creates unique electronic environments that influence molecular geometry and conformational preferences.

Intermolecular interactions in the crystalline state likely include C-H···O hydrogen bonds involving the carbonyl oxygen, π-π stacking between aromatic rings, and halogen bonding interactions involving the chlorine atoms. These interactions contribute to crystal stability and influence physical properties such as melting point and density.

Thermodynamic Stability and Reactivity Patterns

The thermodynamic stability of 1-(2,3-Dichlorophenyl)propan-1-one is influenced by several structural factors that affect its chemical reactivity and stability under various conditions. The compound exhibits moderate thermal stability as evidenced by its boiling point of 294.5°C [1], indicating that significant thermal energy is required for decomposition.

Electronic effects of the dichlorophenyl substituent significantly influence reactivity patterns. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity facilitates reactions such as nucleophilic addition, reduction, and condensation reactions commonly observed with activated aromatic ketones.

Oxidative stability is generally good under ambient conditions, although the compound may undergo oxidation under harsh conditions to form corresponding carboxylic acids. The aromatic ring system provides resonance stabilization, contributing to overall molecular stability. However, the presence of chlorine substituents may facilitate substitution reactions under appropriate conditions.

Hydrolytic stability in aqueous media is expected to be good due to the low water solubility (LogP = 3.586) [1]. However, under strongly acidic or basic conditions, the carbonyl group may participate in acid-catalyzed or base-catalyzed reactions. The compound's chemical reactivity is primarily centered on the carbonyl functionality, which can undergo typical ketone reactions including reduction to secondary alcohols, formation of imines and hydrazones, and aldol condensation reactions.

Photochemical stability requires careful consideration, as aromatic ketones can undergo photoinduced reactions including α-cleavage and hydrogen abstraction processes. The UV absorption characteristics predicted for this compound (λmax ~250-280 nm for aromatic transitions and ~320-350 nm for n→π* transitions) suggest potential photosensitivity under UV irradiation.

| Stability Factor | Assessment | Key Considerations |

|---|---|---|

| Thermal Stability | Moderate to Good | bp 294.5°C indicates thermal robustness |

| Hydrolytic Stability | Good | Low water solubility limits hydrolysis |

| Oxidative Stability | Moderate | Potential for oxidation under harsh conditions |

| Photochemical Stability | Requires Protection | UV absorption may lead to photodegradation |